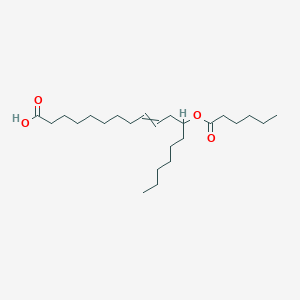![molecular formula C19H14O5 B15164213 3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid CAS No. 143378-95-4](/img/structure/B15164213.png)
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid is an organic compound that features a benzoic acid core with a naphthalen-2-yl ether substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid typically involves the following steps:
Esterification: The initial step involves the esterification of naphthalen-2-ol with acetic anhydride to form 6-(acetyloxy)naphthalen-2-ol.
Ether Formation: The next step is the formation of the ether linkage. This is achieved by reacting 6-(acetyloxy)naphthalen-2-ol with 3-hydroxybenzoic acid in the presence of a suitable base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated reactors can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The ester and ether functionalities allow it to interact with enzymes and receptors, potentially modulating biological pathways. The aromatic rings facilitate π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{[6-(Hydroxy)naphthalen-2-yl]oxy}benzoic acid: Similar structure but with a hydroxyl group instead of an acetyloxy group.
3-{[6-(Methoxy)naphthalen-2-yl]oxy}benzoic acid: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid is unique due to the presence of the acetyloxy group, which can influence its reactivity and interactions. This functional group can be hydrolyzed under certain conditions, providing a versatile handle for further chemical modifications.
Eigenschaften
CAS-Nummer |
143378-95-4 |
|---|---|
Molekularformel |
C19H14O5 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
3-(6-acetyloxynaphthalen-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C19H14O5/c1-12(20)23-17-7-5-14-10-18(8-6-13(14)9-17)24-16-4-2-3-15(11-16)19(21)22/h2-11H,1H3,(H,21,22) |
InChI-Schlüssel |
IPQOHAMORBDCIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
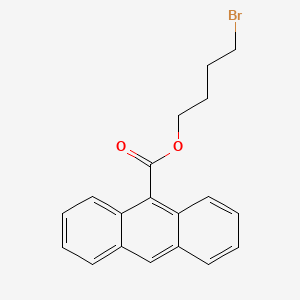

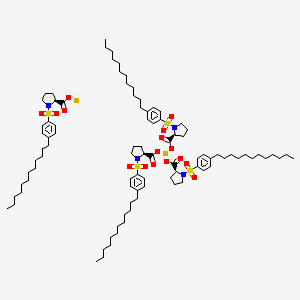
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
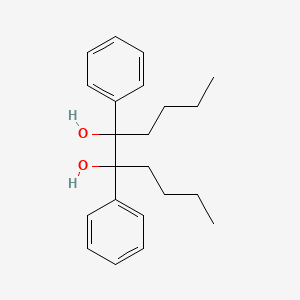
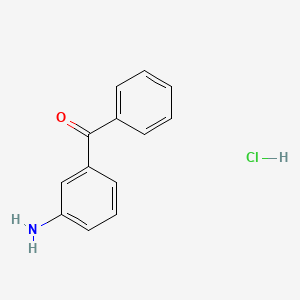
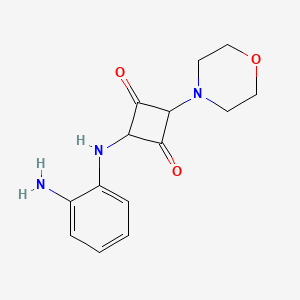
![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
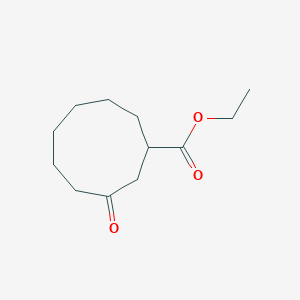
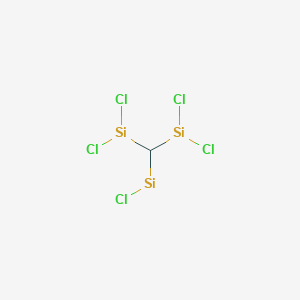
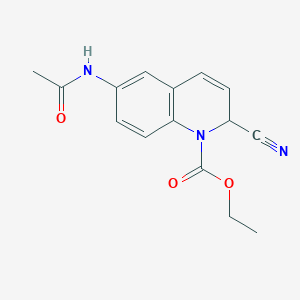
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
